molecular formula C12H22INO2 B13956544 tert-Butyl 2-(1-iodoethyl)piperidine-1-carboxylate

tert-Butyl 2-(1-iodoethyl)piperidine-1-carboxylate

Cat. No.: B13956544
M. Wt: 339.21 g/mol
InChI Key: PXVLGCSLERJTIC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-iodoethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an iodoethyl group, and a piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and iodoethane. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to 0°C

    Reaction Time: 4-6 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.

    Reduction Reactions: The iodo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-(1-iodoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based drugs.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-iodoethyl)piperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl and piperidine core, they differ in the substituents attached to the piperidine ring.
  • Chemical Properties: The presence of different functional groups (e.g., iodo, ethoxy, hydroxy, phenylamino) imparts unique reactivity and chemical behavior to each compound.
  • Applications: Each compound has distinct applications based on its chemical properties. For example, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is used in the synthesis of fentanyl derivatives, while tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is used in PROTAC development for targeted protein degradation.

Properties

Molecular Formula

C12H22INO2

Molecular Weight

339.21 g/mol

IUPAC Name

tert-butyl 2-(1-iodoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22INO2/c1-9(13)10-7-5-6-8-14(10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

PXVLGCSLERJTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)I

Origin of Product

United States

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